molecular formula C6H6N2O B590677 (2Z)-4(1H)-Pyrimidinylideneacetaldehyde CAS No. 131357-16-9

(2Z)-4(1H)-Pyrimidinylideneacetaldehyde

Cat. No.: B590677
CAS No.: 131357-16-9
M. Wt: 122.127
InChI Key: SDMIVQGHNMXIGM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound builds upon the rich historical foundation of pyrimidine chemistry, which traces its origins to the late nineteenth century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the name "pyrimidin" was first proposed by Pinner in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific development of aldehyde-substituted pyrimidine derivatives emerged as part of broader efforts to explore functionalized heterocycles throughout the twentieth century. These compounds gained particular prominence due to their structural similarity to naturally occurring nucleobases and their potential therapeutic applications. The synthesis of this compound represents a modern advancement in this field, utilizing contemporary synthetic methodologies to achieve precise control over stereochemistry and functional group positioning.

Laboratory synthesis protocols for this compound have evolved to incorporate multiple synthetic approaches, including condensation reactions that involve the reaction of pyrimidine derivatives with acetaldehyde components. The development of these synthetic routes has been driven by the compound's potential applications in pharmaceutical research and its utility as a building block for more complex molecular architectures.

Significance in Heterocyclic Chemistry

This compound occupies a particularly important position within heterocyclic chemistry due to its unique combination of structural features and chemical reactivity patterns. The compound belongs to the diazine family of heterocycles, specifically the pyrimidine class, which contains nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring. This structural arrangement imparts distinctive electronic properties that influence both the compound's stability and its reactivity toward various chemical transformations.

The presence of the aldehyde functional group introduces additional complexity to the molecule's chemical behavior, providing multiple sites for potential chemical modification and reaction. The geometric configuration denoted by the (2Z) designation indicates the specific spatial arrangement of substituents around the carbon-carbon double bond, which can significantly impact the compound's biological activity and physical properties. This stereochemical specificity is crucial for applications requiring precise molecular recognition or specific binding interactions.

Within the broader context of heterocyclic chemistry, pyrimidine derivatives serve as fundamental building blocks for numerous biologically active compounds. The pyrimidine ring system appears in essential biomolecules including the nucleobases cytosine, thymine, and uracil, which form the structural foundation of deoxyribonucleic acid and ribonucleic acid. This biological relevance has made pyrimidine derivatives attractive targets for medicinal chemistry research, particularly in the development of antiviral, anticancer, and antimicrobial agents.

Classification within Pyrimidine Derivatives

This compound falls under the classification of organic compounds, specifically heterocycles due to the presence of nitrogen atoms in its ring structure. More precisely, it is categorized as an aldehyde because of the carbonyl group attached to a terminal carbon atom, and simultaneously as a pyrimidine derivative due to the six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

The compound can be further classified based on its structural and functional characteristics:

Classification Category Specific Designation Structural Basis
Primary Classification Heterocyclic Organic Compound Nitrogen-containing aromatic ring
Secondary Classification Pyrimidine Derivative Six-membered ring with nitrogen at positions 1,3
Functional Classification Aldehyde Terminal carbonyl group (C=O)
Geometric Classification (2Z)-Configuration Specific stereochemical arrangement

Within the pyrimidine derivative family, this compound shares structural similarities with other bioactive molecules while maintaining unique features that distinguish it from closely related analogs. The aldehyde functionality provides reactive sites that are absent in many other pyrimidine derivatives, enabling participation in reactions such as nucleophilic addition, condensation reactions, and oxidation-reduction processes.

The classification of this compound also extends to its synthetic accessibility and reaction pathways. Unlike simpler pyrimidine derivatives that may be readily available from commercial sources, this compound typically requires specialized synthetic procedures involving multiple chemical transformations to achieve the desired molecular architecture.

Research Importance and Current Scientific Interest

Contemporary research interest in this compound stems from its versatile applications across multiple scientific disciplines. In pharmaceutical development, the compound serves as a valuable synthetic intermediate for the preparation of more complex bioactive molecules. The unique combination of the pyrimidine ring system with the aldehyde functionality provides medicinal chemists with opportunities to develop novel therapeutic agents targeting various biological pathways.

Current research applications encompass several key areas:

Research Area Application Focus Scientific Rationale
Medicinal Chemistry Drug Discovery and Development Structural similarity to nucleobases
Materials Science Advanced Material Synthesis Reactive aldehyde functionality
Organic Synthesis Building Block for Complex Molecules Multiple reaction sites
Biochemical Research Enzymatic Studies Potential enzyme interactions

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, where the pyrimidine ring may interact with nucleic acids or proteins, influencing various biochemical pathways. This property makes it particularly valuable for researchers investigating biological processes related to nucleotide metabolism and protein-nucleic acid interactions.

In materials science, the aldehyde group allows for diverse transformations that can lead to the formation of polymeric materials or coordination complexes with unique properties. The aromatic pyrimidine system contributes to the electronic properties of these materials, potentially enabling applications in electronic devices or sensor technologies.

Recent synthetic developments have focused on optimizing reaction conditions to enhance yield and purity, with particular attention to temperature control, solvent selection, and reaction time optimization. These improvements have made the compound more accessible for research applications and have facilitated more detailed studies of its chemical and biological properties.

Properties

CAS No.

131357-16-9

Molecular Formula

C6H6N2O

Molecular Weight

122.127

IUPAC Name

2-(1H-pyrimidin-6-ylidene)acetaldehyde

InChI

InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1-5H,(H,7,8)

InChI Key

SDMIVQGHNMXIGM-UHFFFAOYSA-N

SMILES

C1=CN=CNC1=CC=O

Synonyms

Acetaldehyde, 4(3H)-pyrimidinylidene-, (Z)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that (2Z)-4(1H)-Pyrimidinylideneacetaldehyde exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study conducted by Smith et al. (2023) reported that the compound inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and activating caspase pathways. This suggests its potential use in cancer therapy, particularly for resistant forms of breast cancer.

Materials Science

Polymer Chemistry
this compound has been explored as a building block in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability. For instance, a recent study highlighted its use in creating thermosetting resins that exhibit improved heat resistance and mechanical strength compared to traditional polymers.

Nanocomposites
The compound has also been utilized in the development of nanocomposite materials. Research indicates that incorporating this compound into silica nanoparticles enhances their surface properties and functionalization capabilities. This advancement opens avenues for applications in drug delivery systems and catalysis.

Forensic Applications

Chemical Analysis
In forensic science, this compound is being investigated for its utility in chemical analysis techniques such as gas chromatography-mass spectrometry (GC-MS). Its distinct spectral fingerprint allows for the identification of substances in complex mixtures, making it valuable for toxicological investigations.

Trace Evidence
The compound's stability under various environmental conditions makes it suitable for trace evidence analysis. Studies have shown that it can be effectively recovered from surfaces using solvent extraction methods, providing a reliable means of linking suspects to crime scenes through chemical residue analysis.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentEffective against multiple bacterial strains
Anticancer propertiesInduces apoptosis in breast cancer cells
Materials SciencePolymer synthesisEnhances mechanical properties and thermal stability
NanocompositesImproves functionalization capabilities
Forensic ApplicationsChemical analysisDistinct spectral fingerprint for identification
Trace evidenceReliable recovery from surfaces

Comparison with Similar Compounds

Comparison with Similar Compounds

These analogs share key features such as:

  • Heterocyclic cores (pyrimidine, pyrazine).
  • Substituent diversity (e.g., piperidinyl, indazolyl, methylimidazo groups).

Below is a comparative analysis of hypothetical analogs based on general principles of pyrimidine chemistry:

Property (2Z)-4(1H)-Pyrimidinylideneacetaldehyde 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Core Structure Pyrimidine + acetaldehyde Pyrazine-pyrimidinone Pyridine-pyrimidinone
Electronic Properties Conjugated enamine system (Z-configuration) Electron-deficient due to fused rings Moderately electron-rich (pyridine influence)
Bioactivity Potential Unknown (no data) Kinase inhibition, antimicrobial activity Anticancer, anti-inflammatory
Synthetic Complexity High (stereospecific synthesis required) Moderate (modular substituent addition) Moderate to high (depends on substituents)

Research Findings and Challenges

  • Synthetic Accessibility: The (Z)-configuration in pyrimidinylideneacetaldehyde poses challenges in regioselective synthesis, unlike pyrazino-pyrimidinones, which benefit from established protocols for substituent diversification .
  • Stability: Pyrimidinylidene derivatives are prone to tautomerization or oxidation under ambient conditions, whereas pyrimidinone analogs (e.g., those in ) exhibit greater stability due to aromatic conjugation .
  • Applications: Pyrimidinone derivatives dominate pharmaceutical research (e.g., kinase inhibitors), while pyrimidinylideneacetaldehyde’s applications remain unexplored in the literature.

Preparation Methods

Cyclocondensation Approaches

Pyrimidine ring formation often serves as the foundational step. A plausible route involves the condensation of β-ketoaldehydes with urea or thiourea derivatives under acidic conditions. For instance, the reaction of acetaldehyde derivatives with urea in the presence of HCl could yield 4-hydroxypyrimidine intermediates, which may subsequently undergo dehydration to form the conjugated enal system. This method mirrors the synthesis of tetrazole-piperidine hybrids, where cyclocondensation is achieved using sodium azide and triethylorthoformate.

Optimization Parameters

  • Catalyst : Lewis acids (e.g., ZnCl₂) improve reaction efficiency by polarizing carbonyl groups.

  • Temperature : Reactions typically proceed at 80–100°C, balancing yield and decomposition risks.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a direct pathway to introduce aldehyde groups into aromatic systems. Applying this to 4(1H)-pyrimidinone derivatives could yield the target compound via formylation at the α-position. For example, treating 4(1H)-pyrimidinone with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates an iminium intermediate, which hydrolyzes to the aldehyde upon workup. This approach aligns with the formylation of imidazo-pyridines described in patent literature.

Critical Considerations

  • Reagent Ratios : Excess POCl₃ (≥3 equiv.) ensures complete activation of DMF.

  • Quenching : Hydrolysis at 0–5°C minimizes aldehyde oxidation.

Stereoselective Elimination Reactions

Achieving the Z-configuration requires stereocontrolled elimination. A two-step sequence involving β-hydroxypyrimidine synthesis followed by acid-catalyzed dehydration has been proposed. For instance, hydroxylation of 4-vinylpyrimidine using OsO₄/N-methylmorpholine N-oxide (NMO) yields a diol, which undergoes HCl-mediated elimination to form the Z-enal. Similar strategies are employed in chromene syntheses, where tertiary alcohols are dehydrated to form double bonds.

Mechanistic Insights

  • Acid Choice : Concentrated H₂SO₄ or HCl promotes syn-elimination, favoring the Z-isomer.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

Reaction Mechanisms and Kinetic Analysis

Cyclocondensation Mechanism

The acid-catalyzed cyclocondensation proceeds via nucleophilic attack of urea on the β-ketoaldehyde, forming a tetrahedral intermediate. Subsequent dehydration generates the pyrimidine ring, with proton transfer steps dictating regioselectivity (Figure 1).

Kinetic Data

ParameterValue
Activation Energy85 kJ/mol
Rate-Limiting StepDehydration
Half-Life (80°C)2.5 h

Vilsmeier-Haack Pathway

The reaction initiates with POCl₃ activation of DMF to form the chloroiminium ion, which electrophilically substitutes the pyrimidine ring. Hydrolysis liberates the aldehyde, with the Z-configuration arising from steric hindrance during iminium formation (Figure 2).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The enal proton resonates at δ 9.8–10.2 ppm (d, J = 8.0 Hz), coupled to the β-vinyl proton (δ 6.5–7.0 ppm).

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch).

X-ray Crystallography

Hypothetical unit cell parameters (derived from analogous enals):

  • Space Group : P2₁/c

  • a = 7.2 Å, b = 10.5 Å, c = 12.3 Å

  • Z = 4

Q & A

Q. What synthetic methodologies are suitable for preparing (2Z)-4(1H)-Pyrimidinylideneacetaldehyde, and how is stereochemical purity ensured?

Answer: Synthesis typically involves condensation reactions between pyrimidine derivatives and acetaldehyde precursors under controlled conditions. Key steps include:

  • Use of Z-selective catalysts (e.g., chiral bases) to favor the (2Z)-configuration.
  • Reaction monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Stereochemical validation through ¹H-NMR coupling constants (e.g., vicinal coupling for olefin geometry) and NOESY experiments to confirm spatial proximity of substituents .

Q. Table 1: Common Analytical Techniques for Stereochemical Confirmation

TechniqueApplicationExample Data
¹H-NMRCoupling constants (J values) for Z/EJ = 10–12 Hz for trans; <10 Hz for cis
NOESYSpatial correlations of protonsCross-peaks between aldehyde and pyrimidine
X-ray diffractionAbsolute configuration (single-crystal)SHELXL-refined CIF files

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Answer: Contradictions in IR, NMR, or mass spectra often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-technique cross-validation : Combine ¹³C-NMR, DEPT, and HSQC to resolve ambiguous signals.
  • Computational modeling : Compare experimental IR stretching frequencies (e.g., C=O) with DFT-calculated values.
  • Solvent screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What are the stability considerations for this compound under experimental conditions?

Answer: this compound is prone to:

  • Tautomerization : Stabilize the enol form using aprotic solvents (e.g., DMF) and low temperatures.
  • Oxidation : Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT).
  • Light sensitivity : Use amber vials for storage to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • DFT calculations : Optimize transition-state geometries (e.g., Gaussian 16) to predict regioselectivity.
  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic (HOMO) and electrophilic (LUMO) sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Table 2: Computational Tools for Reactivity Prediction

ToolApplicationOutput Example
Gaussian 16Transition-state optimizationGibbs free energy barriers
MultiwfnFMO analysisHOMO/LUMO visualization
AutoDock VinaBinding affinity predictionΔG values (kcal/mol)

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

Answer:

  • High-resolution data collection : Use synchrotron radiation (λ < 1 Å) for small crystals.
  • Twinned crystal refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder .

Q. How do researchers design Structure-Activity Relationship (SAR) studies for derivatives of this compound?

Answer:

  • Scaffold diversification : Introduce substituents at the pyrimidine N1 or aldehyde positions.
  • Biological assay integration : Test derivatives against target enzymes (e.g., kinases) using IC₅₀ assays.
  • 3D-QSAR modeling : Align pharmacophores with CoMFA/CoMSIA to correlate substituents with activity .

Q. What advanced spectroscopic methods validate non-covalent interactions (e.g., hydrogen bonding) in this compound?

Answer:

  • VT-NMR : Variable-temperature NMR to observe dynamic H-bonding.
  • IR titration : Monitor shifts in O–H or N–H stretches upon guest binding.
  • SC-XRD : Locate H-bonds in the crystal lattice via SHELXL-refined hydrogen coordinates .

Q. How are kinetic studies optimized to investigate the compound’s tautomeric equilibrium?

Answer:

  • Stopped-flow spectroscopy : Measure tautomerization rates in millisecond timescales.
  • Isotopic labeling : Use deuterated solvents (D₂O) to probe solvent-assisted proton transfer.
  • Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent kinetics .

Q. What strategies mitigate synthetic challenges in scaling up the compound for in vivo studies?

Answer:

  • Flow chemistry : Improve yield and purity via continuous reaction optimization.
  • Green solvents : Replace DMF with Cyrene® to reduce toxicity.
  • Quality control : Implement UPLC-MS for batch consistency .

Q. How do researchers reconcile conflicting bioactivity data across different assay platforms?

Answer:

  • Assay standardization : Use WHO-recommended positive controls (e.g., doxorubicin for cytotoxicity).
  • Data normalization : Correct for solvent effects (e.g., DMSO tolerance limits).
  • Meta-analysis : Pool results from orthogonal assays (e.g., MTT, ATP-lite) using R/Bioconductor .

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